molecular formula C10H16O2 B8318369 4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

Cat. No. B8318369
M. Wt: 168.23 g/mol
InChI Key: OXJSLIUWIAEXNH-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

To a solution of 4.63 g of 4-(4-hydroxybutyl)-cyclohex-3-ene-1-one in 130 ml acetone is added 0.46 g of 10% palladium on carbon and the suspension is then hydrogenated at 3 atmospheres (=3.04 bar) pressure for 3 h. The catalyst is evaporated to dryness to give 4-(4-hydroxybutyl)-cyclohexanone as an oil.
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH:7]=1>CC(C)=O.[Pd]>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
4.63 g
Type
reactant
Smiles
OCCCCC1=CCC(CC1)=O
Name
Quantity
130 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.